molecular formula C16H16O4 B1344965 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid CAS No. 1142201-98-6

3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid

Cat. No.: B1344965
CAS No.: 1142201-98-6
M. Wt: 272.29 g/mol
InChI Key: NYSPPGFFDAYOEW-UHFFFAOYSA-N
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Description

3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid is an organic compound with the molecular formula C16H16O4 and a molecular weight of 272.3 g/mol . This compound is used primarily in research and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid typically involves the reaction of 3-methoxybenzoic acid with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: this compound can be converted to this compound.

    Reduction: The reduction of the carboxylic acid group yields 3-methoxy-2-[(3-methylbenzyl)oxy]benzyl alcohol.

    Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.

Scientific Research Applications

3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential therapeutic applications, including anti-inflammatory and analgesic properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-2-methylbenzoic acid: This compound has a similar structure but lacks the 3-methylbenzyl group.

    3-Methoxybenzoic acid: This compound is simpler, with only a methoxy group attached to the benzoic acid core.

Uniqueness

3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid is unique due to the presence of both a methoxy group and a 3-methylbenzyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where these functional groups are required .

Properties

IUPAC Name

3-methoxy-2-[(3-methylphenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-11-5-3-6-12(9-11)10-20-15-13(16(17)18)7-4-8-14(15)19-2/h3-9H,10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSPPGFFDAYOEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=CC=C2OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201219278
Record name Benzoic acid, 3-methoxy-2-[(3-methylphenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142201-98-6
Record name Benzoic acid, 3-methoxy-2-[(3-methylphenyl)methoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142201-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-methoxy-2-[(3-methylphenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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